Lornoxicam-d3
Description
Significance of Stable Isotopes in Drug Discovery and Development
Isotopic labeling is a critical technique in pharmaceutical research, providing detailed insights into a drug's behavior within biological systems. musechem.com This method involves incorporating stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. acs.orgsymeres.com By tracking these labeled molecules, scientists can gain invaluable information regarding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comacs.org
The use of stable isotopes offers significant advantages over radioactive isotopes by posing no radiation risk, which makes them ideal for clinical applications, especially in vulnerable populations and for studies requiring frequent testing. metsol.com This safety profile allows for their use in a wide range of human studies, including those involving microdosing, where a tiny amount of a labeled compound is administered to study its behavior without producing a pharmacological effect. metsol.com
Stable isotope-labeled compounds are indispensable tools for:
Metabolism Studies: They help in identifying metabolites and understanding the complete lifecycle of a drug in the body. scitechnol.com The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data. acs.org
Quantitative Analysis: Labeled compounds, such as Lornoxicam-d3, serve as ideal internal standards for mass spectrometry-based quantification. medchemexpress.comunam.mx This enables the precise measurement of the non-labeled drug's concentration in biological samples, which is crucial for pharmacokinetic research. symeres.com
Accelerating Drug Development: By providing early insights into a drug's effect on metabolic pathways, stable isotope labeling can help identify promising drug candidates sooner, potentially reducing the time and cost associated with drug development. metsol.comckisotopes.com
Overview of Deuterium Isotope Effects in Pharmaceutical Science
Deuterium (²H) is a stable, naturally occurring isotope of hydrogen that contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H). unam.mxwikipedia.org While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. tandfonline.com
This difference in bond strength is the basis for the Deuterium Kinetic Isotope Effect (KIE) . tandfonline.comadvancedsciencenews.com The KIE describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. unam.mx For a reaction to occur, a certain amount of energy, known as activation energy, is required to break chemical bonds. advancedsciencenews.com Because the C-D bond is stronger, it requires more energy to be cleaved, causing reactions involving the breaking of this bond to proceed more slowly. tandfonline.comadvancedsciencenews.com This effect is particularly relevant for metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) family, which often involve the cleavage of C-H bonds as a rate-limiting step. tandfonline.comjuniperpublishers.com
Table 1: Comparison of Protium and Deuterium
| Property | Protium (¹H) | Deuterium (²H or D) |
|---|---|---|
| Composition | 1 Proton, 1 Electron | 1 Proton, 1 Neutron, 1 Electron |
| Relative Atomic Mass | ~1 | ~2 |
| Natural Abundance | ~99.985% | ~0.015% unam.mx |
| Stability | Stable | Stable, Non-Radioactive unam.mx |
| Bond Strength (C-X) | Weaker | Stronger tandfonline.com |
| Vibrational Frequency | Higher | Lower |
| Van der Waals Radius | Identical | Identical |
Rationale for Deuteration in Drug Research: Enhancing Pharmacokinetic and Metabolic Profiles
The primary rationale for strategic deuteration in drug design is to leverage the kinetic isotope effect to improve a drug's pharmacokinetic and metabolic properties. researchgate.netnih.gov By selectively replacing hydrogen atoms at sites of metabolic vulnerability (often called "soft spots") with deuterium, medicinal chemists can slow down the rate of metabolic breakdown. juniperpublishers.comnih.gov
This strategic modification can lead to several potential benefits:
Improved Metabolic Stability: Slowing the rate of metabolism can increase the drug's biological half-life, meaning it remains in the body for a longer period. juniperpublishers.comresearchgate.net This could translate to a reduced dosing frequency, improving patient convenience. medchemexpress.com
Enhanced Systemic Exposure: A lower rate of clearance can lead to more consistent systemic exposure to the drug. medchemexpress.comresearchgate.net
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By blocking or slowing the metabolic pathway that leads to a toxic metabolite, deuteration can improve a drug's safety profile. juniperpublishers.com
Increased Drug Selectivity: Deuteration can help reduce the formation of non-selective metabolites, thereby improving the drug's selectivity for its intended target. nih.gov
The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine in 2017, a deuterated version of tetrabenazine. tandfonline.comnih.gov This approval marked a significant milestone, validating the "deuterium switch" approach as a viable strategy for improving existing medications. nih.gov
Table 2: Potential Benefits of Deuteration in Drug Research
| Benefit | Mechanism (via Kinetic Isotope Effect) | Potential Clinical Outcome |
|---|---|---|
| Increased Half-Life | Reduced rate of metabolic clearance. juniperpublishers.com | Less frequent dosing. medchemexpress.com |
| Reduced Toxicity | Decreased formation of harmful metabolites. | Improved safety and tolerability profile. nih.gov |
| Improved Oral Bioavailability | Reduced first-pass metabolism in the liver. | Lower doses may achieve the same effect. |
| Stabilization of Stereoisomers | Prevention of racemization at certain chiral centers. | Enhanced efficacy and reduced side effects. |
| Increased Target Selectivity | Reduced formation of non-selective metabolites. nih.gov | Fewer off-target effects. |
While deuteration offers these therapeutic possibilities, it is important to note that not all drugs are suitable for this modification, and the effects must be evaluated on a case-by-case basis. tandfonline.com Furthermore, deuterated compounds like this compound are fundamentally important as internal standards in the analytical studies required to develop and understand their non-deuterated counterparts. unam.mx
Properties
Molecular Formula |
C₁₃H₇D₃ClN₃O₄S₂ |
|---|---|
Molecular Weight |
374.84 |
Synonyms |
6-Chloro-4-hydroxy-2-methyl-d3-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Chlortenoxicam-d3; Ro 13-9297-d3; TS 110-d3; Telos-d3; Xefo-d3; Xefocam-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Lornoxicam Analogs
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The placement of deuterium atoms at specific, metabolically stable positions within a molecule is crucial to prevent isotopic exchange and ensure the integrity of the labeled compound during analysis. synmr.in Several established methods are employed for deuterium labeling, each with distinct advantages and applications. The choice of strategy depends on the target molecule's structure, the desired position of the label, and the availability of deuterated precursors.
Common strategies for deuterium incorporation include:
Synthesis from Deuterated Precursors: This is one of the most reliable methods for ensuring high levels of deuterium incorporation at specific sites. d-nb.info The synthesis begins with starting materials that already contain deuterium atoms at the desired positions.
Use of Deuterated Reagents: Reactions are conducted with reagents in which hydrogen atoms have been replaced by deuterium. Examples include deuterated solvents like D₂O, deuterated reducing agents like sodium borodeuteride (NaBD₄), or deuterated alkylating agents like iodomethane-d3 (B117434) (CD₃I).
Direct Hydrogen-Deuterium (H/D) Exchange: This method involves swapping hydrogen atoms with deuterium from a deuterium source, such as D₂O, under specific conditions (e.g., acid or base catalysis). It is particularly common for acidic protons in alcohols, amines, and acids.
Metal-Catalyzed Reactions: Transition metals like palladium or rhodium can catalyze the selective activation of C-H bonds, allowing for their replacement with deuterium from sources like D₂O or D₂ gas. This technique offers high regioselectivity under relatively mild conditions.
Enzymatic Synthesis: Enzymes can be used to selectively incorporate deuterium into specific molecular sites, offering high precision in complex molecules.
These methods provide a versatile toolkit for synthetic chemists to produce precisely labeled compounds for medicinal and analytical chemistry. d-nb.info
Table 1: General Strategies for Deuterium Incorporation
| Strategy | Description | Common Reagents/Conditions | Application Example |
|---|---|---|---|
| Synthesis from Deuterated Precursors | Building the target molecule from starting materials that are already deuterated. | Deuterated acetylene (B1199291) (C₂D₂), Deuterated formaldehyde | Assembling a piperidine (B6355638) ring using deuterated formaldehyde. nih.gov |
| Use of Deuterated Reagents | Employing deuterated versions of standard chemical reagents in a synthetic step. | Sodium borodeuteride (NaBD₄), Iodomethane-d3 (CD₃I), Deuterated solvents (D₂O, CD₃OD) | Reduction of a ketone using NaBD₄ to introduce deuterium. |
| Direct H/D Exchange | Exchanging labile protons with deuterium from a deuterated solvent. | D₂O, D₂SO₄/CD₃OD | Swapping a hydroxyl group's hydrogen with deuterium. |
| Metal-Catalyzed Deuteration | Using a transition metal catalyst to activate a C-H bond for deuteration. | Pd(OAc)₂, D₂O | Selective deuteration of NSAIDs like ibuprofen. |
Advanced Synthetic Routes for Lornoxicam-d3 and its Deuterated Metabolites (e.g., 5-Hydroxythis compound)
The synthesis of this compound typically involves modifying the established synthetic route of lornoxicam (B1675139) by incorporating a deuterated precursor. The standard synthesis of lornoxicam involves the amidation of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid 1,1-dioxide with 2-aminopyridine. newdrugapprovals.orggoogle.com
A logical approach for synthesizing this compound is to use a deuterated version of one of the key building blocks. One efficient strategy is to introduce the deuterium label via the N-methyl group of the thieno[2,3-e]thiazine core. This can be achieved by using a deuterated methylating agent during the formation of the intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide. google.com For example, reacting the N-H precursor with iodomethane-d3 (CD₃I) would install the trideuteromethyl group.
The synthesis of the primary metabolite, 5-Hydroxythis compound, would follow a similar pathway. nih.gov Since the metabolic hydroxylation occurs on the pyridine (B92270) ring of lornoxicam, a deuterated lornoxicam precursor is required. nih.gov The synthesis would proceed by first preparing this compound, followed by a controlled oxidation or a biochemical conversion that introduces the hydroxyl group at the 5'-position of the pyridine ring, a process that has been noted in degradation studies. researchgate.net General strategies for creating deuterated internal standards often involve isotopic incorporation through the use of deuterated precursors. vulcanchem.com
Table 2: Proposed Synthetic Route for this compound
| Step | Reaction | Precursors | Key Reagent | Product |
|---|---|---|---|---|
| 1 | Condensation | Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate, Glycine methyl ester hydrochloride | - | 6-chloro-3-sulfoamido of methyl acetate (B1210297) thiophene-2-carboxylic acid methyl ester google.com |
| 2 | Ring-Closure (Cyclization) | 6-chloro-3-sulfoamido of methyl acetate thiophene-2-carboxylic acid methyl ester | Sodium methoxide | 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide google.com |
| 3 | Deuterated Methylation | 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide | Iodomethane-d3 (CD₃I) | 6-chloro-4-hydroxy-2-(methyl-d3)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide |
| 4 | Amidation | 6-chloro-4-hydroxy-2-(methyl-d3)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide, 2-Aminopyridine | Xylene (solvent), Heat | This compound newdrugapprovals.orggoogle.com |
Precursor Deuteration Techniques and Reaction Optimization
The success of synthesizing this compound with high isotopic purity hinges on the efficient preparation of the deuterated intermediate. d-nb.info In the proposed route, the key step is the N-methylation using a deuterated reagent like iodomethane-d3.
Precursor Deuteration: Iodomethane-d3 is a commercially available deuterated reagent. Its synthesis typically starts from methanol-d4, which itself can be produced from deuterated sources. The availability of such fundamental deuterated building blocks is essential for the synthesis of more complex labeled molecules. assumption.edu
Reaction Optimization: Optimizing the deuteration step is critical to maximize the incorporation of deuterium and minimize isotopic impurities (i.e., partially deuterated or non-deuterated species). d-nb.info Key parameters for optimization include:
Stoichiometry: Using a slight excess of the deuterated reagent (iodomethane-d3) can help drive the reaction to completion and ensure all precursor molecules are methylated with the deuterated group.
Reaction Conditions: Temperature, reaction time, and solvent choice must be carefully controlled. For instance, the methylation reaction is typically carried out under conditions that favor complete conversion without promoting side reactions or isotopic scrambling. google.com
Purity of Reagents: The isotopic purity of the deuterated reagent is paramount. Using iodomethane-d3 with an isotopic purity of >99% is necessary to achieve a final product with high deuterium content. nih.gov
Catalyst/Base: In reactions requiring a base to deprotonate the nitrogen before methylation, the choice of base is important to avoid unwanted side reactions. A non-nucleophilic base is often preferred.
Optimization aims to create a robust process that consistently yields the deuterated intermediate with the desired level of isotopic enrichment, which is fundamental for its use in demanding analytical applications. nih.gov
Purification and Isolation Challenges in Deuterated Compound Synthesis
The purification and isolation of deuterated compounds like this compound present unique challenges compared to their non-labeled counterparts. The primary goal is to isolate the desired deuterated compound with high chemical and isotopic purity.
Key Challenges:
Isotopic Purity: The final product is often a mixture of isotopologues (molecules that differ only in their isotopic composition). For this compound, this could include the desired d3-species, as well as d2, d1, and d0 (non-deuterated) species. Separating these is extremely difficult as they have nearly identical chemical properties. d-nb.info Therefore, achieving high isotopic purity relies almost entirely on the efficiency of the synthetic incorporation steps. d-nb.infonih.gov
Analytical Verification: Confirming the isotopic purity and the exact location of the deuterium atoms requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools. In NMR, the absence of proton signals at specific positions confirms successful deuteration. synmr.in
Chromatographic Separation: Standard purification techniques for lornoxicam, such as silica (B1680970) gel column chromatography or recrystallization, are effective for removing chemical impurities. google.com However, they cannot separate compounds based on isotopic differences. The purification process must be optimized to remove all non-deuterated starting materials and reaction byproducts to ensure that the final product's isotopic distribution is not compromised.
Overcoming these challenges requires meticulous planning of the synthetic route and precise execution of each reaction and purification step to ensure the final this compound product meets the stringent purity requirements for its intended use as an internal standard.
Analytical Characterization of Lornoxicam D3
Spectroscopic Techniques for Deuterium (B1214612) Confirmation and Isotopic Purity Assessment
Spectroscopic methods are fundamental in verifying the successful synthesis and quality of Lornoxicam-d3. These techniques provide detailed information about the molecular structure and isotopic composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the precise location of deuterium atoms within the this compound molecule. Deuterated solvents are standardly used in NMR to avoid strong solvent signals in the spectrum. labinsights.nl
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For Lornoxicam (B1675139), the N-methyl group protons typically appear as a singlet in the spectrum. The absence of this characteristic singlet in the ¹H NMR spectrum of this compound is strong evidence of successful deuteration at this position. Any residual signal can be integrated to help quantify the isotopic purity.
²H NMR (Deuterium NMR): Direct detection of the deuterium nucleus provides unambiguous proof of deuteration. A signal in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift of this signal corresponds to the location of the deuterium atom, further confirming the site of labeling.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The carbon atom bonded to the deuterium atoms (the N-CD₃ carbon) will exhibit a characteristic multiplet signal due to one-bond carbon-deuterium (¹J-CD) coupling. Furthermore, this carbon signal often experiences an isotopic shift, appearing slightly upfield compared to the corresponding N-CH₃ carbon in non-deuterated Lornoxicam.
| NMR Technique | Observed Change in this compound vs. Lornoxicam | Interpretation |
|---|---|---|
| ¹H NMR | Absence or significant reduction of the N-methyl singlet signal. | Confirms replacement of N-CH₃ protons with deuterium. |
| ²H NMR | Presence of a signal at the chemical shift corresponding to the N-methyl position. | Directly detects the presence and location of deuterium. |
| ¹³C NMR | N-methyl carbon signal appears as a multiplet and may be shifted slightly upfield. | Confirms C-D bond and provides further evidence of deuteration site. |
Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and assessing its isotopic purity. drugbank.commedchemexpress.com Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov
Molecular Weight Confirmation: The molecular weight of Lornoxicam is approximately 371.81 g/mol for the monoisotopic mass. drugbank.comspectrabase.com this compound, with three deuterium atoms replacing three hydrogen atoms, will have a molecular weight that is approximately 3 Da higher. High-resolution mass spectrometry (HRMS) can confirm this mass increase with high accuracy, distinguishing the deuterated compound from the unlabeled species and potential impurities.
Isotopic Purity: By analyzing the relative intensities of the ion signals for this compound (e.g., [M+H]⁺ at m/z 375) and any residual unlabeled Lornoxicam ([M+H]⁺ at m/z 372), the isotopic purity can be accurately calculated. This is a critical parameter for its use as an internal standard. iacld.com
Fragmentation Analysis (MS/MS): In MS/MS analysis, the precursor ion (the molecular ion of this compound) is isolated and fragmented. The resulting product ions provide structural information. For instance, in the fragmentation of Lornoxicam, a characteristic product ion results from the cleavage of the pyridine (B92270) group (m/z 121). nih.gov For this compound, fragments that retain the deuterated N-methyl group will show a mass shift of +3 Da compared to the corresponding fragments of unlabeled Lornoxicam. This confirms that the deuterium label is stable and located on the expected part of the molecule.
| Analyte | Chemical Formula | Monoisotopic Mass (g/mol) | Expected [M+H]⁺ (m/z) | Key MS/MS Transition (Precursor → Product) |
|---|---|---|---|---|
| Lornoxicam | C₁₃H₁₀ClN₃O₄S₂ | 370.9801 drugbank.com | 372 | m/z 372 → 121 nih.gov |
| This compound | C₁₃H₇D₃ClN₃O₄S₂ | ~373.9989 | 375 | m/z 375 → 121 (if fragment loses the label) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Chromatographic Purity Assessment of Deuterated Lornoxicam
Chromatographic techniques are employed to separate this compound from its unlabeled counterpart, impurities, and related substances, thereby assessing its chemical purity. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of pharmaceutical compounds. scholarsresearchlibrary.com Since the deuterium substitution has a negligible effect on the polarity of the molecule, HPLC methods developed for Lornoxicam can be directly applied to this compound. uwaterloo.cajbclinpharm.org
Methodology: A typical reversed-phase HPLC method involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. uwaterloo.cajocpr.com Detection is usually performed using a UV spectrophotometer at a wavelength where Lornoxicam shows maximum absorbance, such as 376 nm or 382 nm. scholarsresearchlibrary.comnih.gov
Purity Determination: The purity of the this compound sample is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. The retention time for this compound would be nearly identical to that of unlabeled Lornoxicam under standard RP-HPLC conditions.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | uwaterloo.cajocpr.com |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (60:40 v/v) | uwaterloo.ca |
| Flow Rate | 1.0 - 1.5 mL/min | jocpr.comnih.gov |
| Detection | UV at ~370-390 nm | uwaterloo.canih.gov |
| Retention Time | ~2.3 - 9.4 min (highly method-dependent) | scholarsresearchlibrary.comjocpr.com |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for purity analysis. news-medical.net It is the preferred technique for simultaneously assessing chemical and isotopic purity. iacld.com
Isotopic Purity: LC-MS/MS can separate the deuterated compound from impurities chromatographically before detection by the mass spectrometer. By monitoring the specific mass-to-charge ratios for both this compound (e.g., m/z 375) and unlabeled Lornoxicam (m/z 372), their respective peak areas can be used to calculate a precise isotopic purity value.
Impurity Profiling: The high sensitivity of MS allows for the detection and potential identification of impurities present at very low levels. researchgate.net By analyzing the mass-to-charge ratios of minor peaks in the chromatogram, one can identify process-related impurities or degradation products. This is crucial for ensuring the quality of the this compound standard.
High-Performance Liquid Chromatography (HPLC)
Structural Elucidation of Deuterated Lornoxicam and its Related Substances
The complete structural elucidation of this compound and any related substances (impurities or degradants) involves a synergistic use of the analytical techniques described above. nih.govresearchgate.net
NMR Spectroscopy provides the definitive identification of the deuteration site and gives a detailed map of the covalent structure of the main compound and any major impurities.
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the parent molecule and its impurities by providing highly accurate mass measurements.
Tandem Mass Spectrometry (MS/MS) reveals the connectivity of the molecule by showing how it breaks apart. Comparing the fragmentation pattern of this compound to its unlabeled analog helps to pinpoint the location of the deuterium label within the molecule's fragments.
LC-MS/MS is instrumental in separating complex mixtures and providing mass data for each component. Techniques like on-line hydrogen/deuterium (H/D) exchange coupled with LC-MS can be used to study the structure of unknown degradation products by identifying the number of exchangeable protons they contain. researchgate.net
Together, these methods provide a comprehensive analytical profile, confirming the identity, purity (both chemical and isotopic), and structure of this compound, ensuring its suitability for its intended application as an analytical standard.
Pharmacokinetic Investigations of Lornoxicam D3 As a Research Tool
In Vitro Metabolic Stability Studies: Deuterium (B1214612) Isotope Effects on Enzyme-Mediated Metabolism
The substitution of hydrogen with deuterium in lornoxicam-d3 can significantly influence its metabolic rate, a phenomenon known as the deuterium kinetic isotope effect (DKIE). google.com This effect is a cornerstone of its utility in metabolic research, allowing for a more nuanced understanding of enzyme-mediated biotransformation.
Hepatic Microsomal Stability and Deuteration Impact on Turnover
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard in vitro model for assessing metabolic stability. evotec.comcreative-bioarray.com Studies using these systems can determine the intrinsic clearance of a compound. The deuteration in this compound can lead to a decreased rate of metabolism in hepatic microsomes compared to its non-deuterated counterpart. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. juniperpublishers.com This reduced turnover rate in microsomal stability assays provides direct evidence of the impact of deuteration on the metabolic pathway of lornoxicam (B1675139). evotec.com The primary metabolic route for lornoxicam is 5'-hydroxylation, a reaction that accounts for a significant portion of its clearance. nih.gov
Table 1: Hypothetical Comparative Microsomal Stability of Lornoxicam and this compound
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lornoxicam | 25 | 27.7 |
| This compound | 40 | 17.3 |
This table presents hypothetical data for illustrative purposes, based on the expected kinetic isotope effect.
Cytochrome P450 (CYP) Enzyme Kinetics with this compound (e.g., CYP2C9)
The primary enzyme responsible for the metabolism of lornoxicam is Cytochrome P450 2C9 (CYP2C9). nih.govhiv-druginteractions.orgmdpi.compharmgkb.org This enzyme catalyzes the 5'-hydroxylation of lornoxicam. nih.govdrugbank.comnih.gov The use of this compound allows for detailed kinetic studies of CYP2C9. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined for both lornoxicam and this compound. A higher Km value for this compound would indicate a lower affinity for the enzyme, while a lower Vmax would suggest a slower metabolic rate, both being consequences of the DKIE. These studies are critical for understanding how genetic variations in CYP2C9, which can lead to different metabolic activities, might affect the clearance of lornoxicam. researchgate.netnih.govresearchgate.net
Table 2: Hypothetical Kinetic Parameters for CYP2C9-Mediated Metabolism
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Lornoxicam | 5.2 | 150 |
| This compound | 7.8 | 95 |
This table presents hypothetical data for illustrative purposes.
Non-CYP Mediated Metabolic Pathways and Deuteration
While CYP2C9 is the principal enzyme in lornoxicam metabolism, the potential involvement of non-CYP mediated pathways can also be investigated using this compound. evotec.comhiv-druginteractions.orgxenotech.com These pathways could include enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). evotec.comxenotech.com If deuteration at a specific position does not significantly alter the metabolic rate, it may suggest that a non-CYP pathway, which does not involve the cleavage of that particular C-H bond, is a significant contributor to the drug's metabolism. By strategically placing deuterium atoms at different positions on the lornoxicam molecule, researchers can probe the involvement of various metabolic routes.
Elucidation of Metabolic Pathways and Metabolite Identification Using this compound
This compound is an indispensable tool for identifying and quantifying metabolites, leveraging the principles of isotope tracing. evotec.comscience.govgoogle.com
Isotope Tracing for Identification of Metabolites (e.g., 5'-Hydroxythis compound)
The use of stable isotope-labeled compounds like this compound is a powerful technique in metabolite identification. medchemexpress.commedchemexpress.commedchemexpress.com When a mixture of lornoxicam and this compound is administered in vitro or in vivo, the resulting metabolites will appear as doublet peaks in mass spectrometry analysis. The mass difference between the deuterated and non-deuterated metabolite peaks corresponds to the number of deuterium atoms incorporated. This "isotope signature" allows for the confident identification of drug-related metabolites from the complex background of endogenous molecules. biorxiv.orgresearchgate.net For example, the primary metabolite of lornoxicam, 5'-hydroxylornoxicam, would be identified as a pair of peaks corresponding to 5'-hydroxylornoxicam and 5'-hydroxythis compound. science.govmedchemexpress.com This method is highly effective for discovering novel or unexpected metabolites. frontiersin.orgresearchgate.netnih.gov
Comparative Protein Binding Studies: Influence of Deuteration on Plasma Protein Interaction
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. For lornoxicam, plasma protein binding is extensive, with approximately 99% of the drug binding almost exclusively to serum albumin. drugbank.comnih.govnih.gov This high degree of binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect, cross cell membranes, or be eliminated. openeducationalberta.ca
The introduction of deuterium into a molecule, creating an isotopologue like this compound, is a subtle structural modification that can potentially alter its interaction with plasma proteins. While the difference in lipophilicity between hydrogen and deuterium is generally considered negligible, the presence of multiple deuterium atoms may lead to changes in plasma protein binding rates. researchgate.net The C-D bond is stronger and slightly shorter than the C-H bond, which can affect the molecule's conformation and vibrational modes, potentially influencing the non-covalent interactions (such as hydrophobic and electrostatic forces) that govern drug-protein binding. nih.gov
Direct comparative protein binding studies between lornoxicam and this compound are not extensively detailed in publicly available literature. However, research on other deuterated compounds provides insights. For instance, studies on a deuterated analog of methadone showed a reduced volume of distribution, which could be explained by differences in tissue distribution or by an increase in plasma protein binding for the deuterated version compared to the parent drug. nih.gov An increase in plasma protein binding would result in the drug remaining more confined to the plasma. nih.gov
Spectroscopic investigations into the binding of non-deuterated lornoxicam with human serum albumin (HSA) and bovine serum albumin (BSA) have shown that the drug binds to a hydrophobic pocket in subdomain IIA of the protein. nih.gov Any conformational change induced by deuteration, however minor, could theoretically alter the affinity of this compound for this binding site. Evaluating the precise impact of deuteration on lornoxicam's protein binding would require dedicated comparative studies using techniques like equilibrium dialysis or ultrafiltration.
Table 1: Illustrative Comparison of Plasma Protein Binding Parameters This table presents known data for Lornoxicam and hypothetical data for this compound to illustrate the parameters measured in comparative binding studies. Specific experimental data for this compound is not currently available in published literature.
| Parameter | Lornoxicam | This compound (Hypothetical) | Significance of Parameter |
|---|---|---|---|
| Protein Bound (%) | >99% drugbank.comnih.gov | Slightly Increased | Indicates the fraction of drug bound to plasma proteins, unavailable for distribution or elimination. |
| Binding Affinity (Ka) | High nih.gov | Potentially Altered | Represents the strength of the interaction between the drug and the protein. |
| Binding Sites (n) | ~1 nih.gov | Unchanged | The number of binding sites on a single protein molecule. |
| Primary Binding Protein | Albumin drugbank.comnih.gov | Albumin | The main plasma protein to which the drug binds. |
Preclinical Pharmacokinetic Modeling and Simulation with Deuterated Analogs (Excluding Human Clinical Data)
Preclinical pharmacokinetic (PK) modeling and simulation are essential tools in drug development, allowing researchers to predict a drug's behavior in a biological system. These studies, typically conducted in animal models such as rats or mice, help in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. csic.esnih.gov The use of deuterated analogs like this compound in this context is primarily aimed at investigating the kinetic isotope effect on metabolic pathways to enhance a drug's pharmacokinetic properties. researchgate.netnih.gov
While specific preclinical PK modeling studies for this compound are not detailed in the literature, studies on other deuterated drugs in animal models provide a framework for the expected outcomes. For example, a preclinical study in mice comparing d9-methadone to standard methadone found that deuteration led to a 5.7-fold increase in the area under the curve (AUC) and a 4.4-fold increase in maximum plasma concentration (Cmax), with a significantly lower clearance rate. nih.gov In other cases, however, deuteration may not lead to the predicted improvements. A study on a deuterated GABAkine (D5-KRM-II-81) in rats found that its plasma concentrations were not significantly greater than the non-deuterated parent compound, suggesting that non-metabolic factors or alternative metabolic pathways could be at play. researchgate.net
In the context of this compound, preclinical PK models in rats would be used to simulate and compare its profile against standard lornoxicam. researchgate.nettubitak.gov.tr By administering the compounds and collecting plasma samples over time, researchers can calculate key PK parameters. These simulations help in understanding how deuteration impacts the disposition of the drug and can guide the design of future studies. csic.es
Table 2: Representative Pharmacokinetic Parameters from a Simulated Preclinical Rat Model This table presents established data for Lornoxicam in rats and projects hypothetical data for this compound based on expected trends from deuteration. This is for illustrative purposes only.
| Pharmacokinetic Parameter | Lornoxicam (Observed in Rats) | This compound (Projected) | Definition |
|---|---|---|---|
| Elimination Half-life (t½) | ~3-5 hours nih.govpatsnap.com | Increased | The time required for the drug concentration in the plasma to decrease by half. |
| Maximum Concentration (Cmax) | Dose-dependent | Increased | The highest concentration of the drug observed in the plasma. |
| Area Under the Curve (AUC) | Dose-dependent | Increased | Represents the total systemic exposure to the drug over time. |
| Clearance (CL) | High | Decreased | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | Low | Potentially Decreased | An apparent volume into which the drug distributes in the body. |
Pharmacodynamic and Mechanistic Exploration Through Deuteration
Deuterium (B1214612) Isotope Effects on Molecular Interactions and Target Binding
The introduction of deuterium into the lornoxicam (B1675139) molecule, creating Lornoxicam-d3, can invoke a kinetic isotope effect (KIE). This phenomenon arises from the mass difference between hydrogen and deuterium, resulting in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org If the cleavage of a C-H bond is a rate-determining step in the drug's interaction with its biological target, its replacement with a C-D bond can slow down the reaction rate. google.comgoogle.com
While specific studies detailing the binding kinetics of this compound are not extensively available in public literature, the foundational principles of KIE suggest that if the deuterated positions on the this compound molecule are involved in interactions within the binding pocket of its targets, such as cyclooxygenase (COX) enzymes, alterations in binding affinity and residence time may be observed. Molecular dynamics simulations and advanced analytical techniques like surface plasmon resonance would be instrumental in quantifying these subtle but potentially significant changes in molecular interactions. The primary metabolite of lornoxicam is 5'-hydroxy-lornoxicam, formed via metabolism by CYP2C9. drugbank.comnih.gov Deuteration at or near this site of metabolism could influence the rate of this conversion, thereby affecting the concentration and residence time of the parent drug at its target.
Elucidating Mechanism of Action: Contributions of Deuteration to Understanding Lornoxicam's Biological Activity
Lornoxicam exerts its anti-inflammatory and analgesic effects primarily through the potent and balanced inhibition of both COX-1 and COX-2 enzymes. patsnap.comnih.govamegroups.org These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govpatsnap.com By inhibiting prostaglandin (B15479496) synthesis, lornoxicam effectively mitigates these processes. drugbank.comnih.gov
Comparative Cellular Uptake and Distribution Studies of this compound
The cellular uptake and distribution of a drug are critical determinants of its efficacy. While specific comparative studies on the cellular uptake of this compound versus its non-deuterated counterpart are limited, research on lornoxicam delivery systems provides insights into its cellular interactions. For example, nanostructured lipid carriers (NLCs) have been shown to enhance the cellular internalization of lornoxicam in HaCaT cells. nih.gov
The use of a deuterated analogue like this compound in such studies would be highly advantageous. Stable isotope labeling allows for precise tracking and quantification of the compound within cellular compartments and tissues using techniques like mass spectrometry. medchemexpress.com This would enable a direct comparison of cellular influx and efflux rates between lornoxicam and this compound, revealing any potential influence of deuteration on its interaction with cellular membranes and transport proteins. Such studies could clarify whether the isotopic substitution alters the lipophilicity or other physicochemical properties of the molecule to an extent that affects its passive diffusion or active transport across cell membranes.
Isotope Effects on Enzyme Inhibition Profiles (e.g., COX-1/COX-2)
Lornoxicam is recognized as a potent and balanced inhibitor of both COX-1 and COX-2 isoenzymes. nih.govmims.compharmgkb.org In vitro studies have demonstrated its strong inhibitory activity, with low IC50 values for both enzymes. nih.govresearchgate.netapexbt.commedchemexpress.com The balanced inhibition is a key feature of its pharmacological profile. patsnap.com
The introduction of deuterium in this compound could potentially modulate this inhibition profile. The kinetic isotope effect can influence the rate of enzymatic reactions if C-H bond breakage is involved in the binding or inhibitory action. google.comgoogle.com If the mechanism of COX inhibition by lornoxicam involves a step where a C-H bond at a deuterated position is strained or broken, a difference in the inhibitory potency (IC50 values) between this compound and lornoxicam might be observed.
A comparative analysis of the IC50 values for COX-1 and COX-2 inhibition by this compound and lornoxicam would provide direct evidence of any isotope effects on its primary targets. The table below presents hypothetical data to illustrate how such a comparison might be presented.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-1/COX-2 Ratio |
| Lornoxicam | 5 | 8 | 0.625 |
| This compound | Data not available | Data not available | Data not available |
The IC50 values for Lornoxicam are based on published data. apexbt.commedchemexpress.com Data for this compound is not currently available in the cited literature.
Such studies are crucial for understanding whether deuteration alters the selectivity of the drug towards the COX isoenzymes, which could have implications for its efficacy and side-effect profile.
Bioanalytical Method Development and Validation Utilizing Lornoxicam D3
Role of Lornoxicam-d3 as an Internal Standard in LC-MS/MS Bioanalysis
In the realm of bioanalysis, particularly within liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of quantitative measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, serving to correct for variability throughout the analytical process. wuxiapptec.comscispace.com this compound, a stable isotope-labeled (SIL) version of the non-steroidal anti-inflammatory drug lornoxicam (B1675139), is an ideal internal standard for the quantification of lornoxicam in biological matrices. wuxiapptec.comscispace.comclearsynth.com
The fundamental principle behind using a SIL-IS like this compound is that it shares nearly identical physicochemical properties with the analyte, lornoxicam. wuxiapptec.com This similarity ensures that both compounds behave almost identically during sample preparation steps such as extraction, and during chromatographic separation and mass spectrometric detection. wuxiapptec.comscispace.com Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision of the final concentration measurement. wuxiapptec.commdpi.com
The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS analysis. oup.com It co-elutes with the unlabeled lornoxicam, meaning it experiences the same degree of ion suppression or enhancement caused by the sample matrix. kcasbio.com This is a critical factor in complex biological samples where matrix effects can be a significant source of error. kcasbio.com While structural analogs can also be used as internal standards, they may not perfectly mimic the ionization behavior of the analyte, potentially leading to less accurate correction for matrix effects. scispace.comkcasbio.com Therefore, this compound, as a SIL-IS, is the preferred choice for high-quality, reliable bioanalytical data for lornoxicam. scispace.comkcasbio.com
Method Validation Parameters for Deuterated Internal Standards: Specificity, Linearity, Accuracy, Precision, Matrix Effects
The validation of a bioanalytical method using a deuterated internal standard such as this compound is a rigorous process governed by regulatory guidelines. This process ensures the reliability, reproducibility, and accuracy of the analytical data. The key validation parameters include specificity, linearity, accuracy, precision, and the evaluation of matrix effects.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uwaterloo.ca For this compound, this means ensuring that there is no interference from endogenous components of the biological matrix or from other metabolites at the retention time of lornoxicam and its internal standard.
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govjbclinpharm.org A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. jbclinpharm.org The linearity is then evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. uwaterloo.ca
| Study Reference | Linearity Range | Correlation Coefficient (r) |
| Zeng et al. (2004) nih.gov | 2.0-1,600 µg/L | Not explicitly stated, but linear calibration curves were obtained. |
| Kim et al. (2007) nih.gov | 0.50-500 ng/mL | 0.9998 |
| Sahoo et al. (2014) asianpubs.org | 5.086-1518.325 ng/mL | >0.990 |
| Dhiman et al. (2016) jocpr.com | 21.51-1276.61 ng/mL | Not explicitly stated, but method was validated. |
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal value. jocpr.com
Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both intra-day (within a single day) and inter-day (over several days) levels. jocpr.com
| Study Reference | QC Levels (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) |
| Kim et al. (2007) nih.gov | 0.5, 1, 50, 400 | 0.7 to 4.2 | 0.7 to 4.2 | -4.5 to 5.0 |
| Sahoo et al. (2014) asianpubs.org | Not specified | Satisfactory and within limits | Satisfactory and within limits | Not explicitly stated |
Matrix effects occur when components of the biological matrix co-eluting with the analyte and internal standard affect their ionization, leading to suppression or enhancement of the signal. The use of a deuterated internal standard like this compound is intended to compensate for these effects. clearsynth.comkcasbio.com However, it is crucial to evaluate the extent of matrix effects during method validation to ensure that the compensation is effective across different sources of the biological matrix. A key concern with deuterated standards is the potential for chromatographic separation from the analyte (isotopic effect), which can lead to differential matrix effects. Therefore, careful evaluation is necessary to confirm co-elution and consistent analyte/internal standard response ratios in the presence of matrix. myadlm.org
Quantification of Lornoxicam and its Metabolites in Biological Matrices
The primary application of a bioanalytical method utilizing this compound as an internal standard is the accurate quantification of lornoxicam in various biological matrices, most commonly human plasma. researchgate.netresearchgate.net This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. researchgate.net Several LC-MS/MS methods have been developed and validated for this purpose.
For instance, a rapid and sensitive LC-ESI-MS/MS method was developed for the determination of lornoxicam in human plasma using isoxicam (B608138) as an internal standard, achieving a lower limit of quantification of 0.50 ng/mL. nih.govresearchgate.net Another study utilized piroxicam (B610120) as an internal standard and achieved a quantification range of 2.0-1,600 µg/L in human plasma. nih.govresearchgate.net These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analyte and internal standard from the complex biological matrix before injection into the LC-MS/MS system. jocpr.comresearchgate.netresearchgate.net
The main metabolite of lornoxicam is 5'-hydroxylornoxicam. nih.gov Bioanalytical methods can also be developed to simultaneously quantify both lornoxicam and its metabolites. One HPLC method described the simultaneous determination of lornoxicam and 5'-hydroxylornoxicam in plasma and synovial fluid. nih.gov The use of a stable isotope-labeled internal standard for the metabolite, such as 5'-hydroxythis compound, would be ideal for ensuring the accuracy of its quantification. vulcanchem.com
The following table summarizes the findings of various studies on the quantification of lornoxicam in human plasma:
| Study Reference | Internal Standard | Sample Preparation | Biological Matrix | Linear Range | LLOQ |
| Zeng et al. (2004) nih.govresearchgate.net | Piroxicam | Liquid-liquid extraction | Human Plasma | 2.0-1,600 µg/L | 2.0 µg/L |
| Kim et al. (2007) nih.govresearchgate.net | Isoxicam | Liquid-liquid extraction | Human Plasma | 0.50-500 ng/mL | 0.50 ng/mL |
| Sahoo et al. (2014) asianpubs.org | Piroxicam | Liquid-liquid extraction | Human K2 EDTA Plasma | 5.086-1518.325 ng/mL | 5.071 ng/mL |
| Dhiman et al. (2016) jocpr.comresearchgate.net | Piroxicam | Protein precipitation | Human Plasma | 21.51-1276.61 ng/mL | 21.51 ng/mL |
Trace Analysis and Detection Limits with Deuterated Internal Standards
The use of deuterated internal standards like this compound is particularly crucial for trace analysis, where the concentration of the analyte is very low. In such scenarios, even minor variations in sample preparation or instrument response can have a significant impact on the accuracy of the results. chromatographyonline.com A stable isotope-labeled internal standard helps to minimize these errors and allows for the reliable quantification of analytes at low concentrations. scispace.com
The detection limit of a bioanalytical method is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. jbclinpharm.org The use of a deuterated internal standard in conjunction with a sensitive detection technique like tandem mass spectrometry can significantly improve these limits. scispace.com
For example, an LC-ESI-MS/MS method for lornoxicam in human plasma achieved a lower limit of quantification (LLOQ) of 0.50 ng/mL using a 200 µL plasma sample. researchgate.net Another study reported an LLOQ of 2.0 µg/L. nih.govresearchgate.net The ability to achieve such low detection limits is essential for pharmacokinetic studies, especially for determining the terminal half-life of a drug and for monitoring low-level exposure.
While deuterated standards are the gold standard, it is important to note that in some cases, they can exhibit slight differences in retention time compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect. This can be a concern in trace analysis if the analyte and internal standard elute in a region of changing ion suppression. myadlm.org Therefore, careful chromatographic optimization and validation are necessary to ensure co-elution and accurate quantification at trace levels. In some instances, ¹³C-labeled internal standards are preferred as they are less prone to deuterium exchange and chromatographic shifts. wuxiapptec.comisotope.com
Computational and Theoretical Studies on Lornoxicam D3
Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects
Quantum mechanical calculations are fundamental to understanding how the substitution of hydrogen with deuterium alters the properties of Lornoxicam (B1675139). These calculations can precisely model the electronic structure and vibrational energy of the molecule, which are the origins of the deuterium isotope effect. nih.govmdpi.com The primary focus of these calculations is to quantify the changes in zero-point energy (ZPE) that occur upon deuteration. A bond to deuterium has a lower ZPE than a corresponding bond to hydrogen due to the former's greater mass. wikipedia.org This difference in ZPE is a key determinant of the kinetic and thermodynamic isotope effects.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a critical tool for studying reaction mechanisms. In the context of Lornoxicam-d3, KIEs are particularly relevant for predicting how deuteration will affect its metabolic breakdown by enzymes like cytochrome P450.
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For Lornoxicam, a major metabolic pathway is hydroxylation. If deuteration occurs at a site of metabolic attack (a "soft spot"), the cleavage of the carbon-deuterium (C-D) bond will be slower than the cleavage of the corresponding carbon-hydrogen (C-H) bond. This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage. wikipedia.org This effect can significantly slow down the metabolism of the drug. For instance, if the N-methyl group of Lornoxicam is a site of metabolic N-demethylation, replacing it with a trideuteromethyl group (–CD3), as in this compound, would be expected to produce a significant PKIE. nih.gov
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are typically smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They are often the result of changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For this compound, deuteration of the methyl group could exert a secondary effect on other metabolic reactions nearby, subtly altering the rate.
Table 1: Theoretical Kinetic Isotope Effects (KIE) for Lornoxicam Metabolism
| Type of KIE | Location of Deuteration in this compound | Affected Metabolic Reaction | Expected kH/kD Value |
|---|---|---|---|
| Primary | N-Methyl Group (N-CD3) | N-Demethylation | > 1 (Significant, e.g., 2-8) |
| Primary | Thiophene (B33073) Ring (C5-D) | C5-Hydroxylation | > 1 (Significant, e.g., 2-8) |
| Secondary | N-Methyl Group (N-CD3) | C5-Hydroxylation on Thiophene Ring | > 1 (Small, e.g., 1.1-1.5) |
Vibrational analysis, typically performed using Density Functional Theory (DFT), calculates the frequencies of the normal modes of vibration of a molecule. science.gov For this compound, these calculations confirm that C-D, N-D, or O-D bonds vibrate at lower frequencies than their C-H, N-H, or O-H counterparts. This information is crucial as it directly relates to the zero-point energy differences that underpin isotope effects. icm.edu.pl
Furthermore, these calculations can assess the conformational stability of different deuterated forms. Lornoxicam exists in different tautomeric and zwitterionic forms, stabilized by intramolecular hydrogen bonds. researchgate.net Computational studies can determine how deuteration affects the strength of these hydrogen/deuterium bonds and, consequently, the relative stability of the different conformers. unc.edu.ar A change in conformational preference could potentially influence the molecule's binding affinity to its biological targets.
Primary and Secondary Kinetic Isotope Effects
Molecular Dynamics Simulations of Deuterated Lornoxicam and its Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com These simulations provide a dynamic view of how this compound interacts with its environment, such as its target enzymes (cyclooxygenase, COX-1/COX-2) or lipid bilayer membranes. nih.govnih.gov
By simulating the deuterated drug within the active site of a COX enzyme, researchers can analyze the stability of the binding pose and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov The subtle changes in size and vibrational motion due to deuteration can influence the dynamics of these interactions. MD simulations can also be used to calculate the deuterium order parameter when studying the drug's interaction with cell membranes, providing insight into how it affects membrane fluidity and structure. researchgate.net
Structure-Metabolism Relationship (SMR) Modeling for Deuterated Compounds
Structure-Metabolism Relationship (SMR) modeling aims to establish a correlation between the chemical structure of a compound and its metabolic fate. Introducing deuterium is a subtle structural modification that can lead to a significant change in metabolism. juniperpublishers.com
In SMR modeling for this compound, the key structural change is the replacement of protium (B1232500) with deuterium at a specific site. The model would incorporate the known kinetic isotope effect associated with this change. By combining quantum mechanical data (like the predicted KIE) with empirical data from a series of related compounds, a predictive SMR model can be built. This model would help rationalize why deuteration at one site is more effective at slowing metabolism than at another, guiding the design of more metabolically robust drug candidates.
Prediction of Metabolic Soft Spots and Optimal Deuteration Sites
A critical application of computational chemistry in drug design is the prediction of metabolic "soft spots"—the sites on a molecule that are most susceptible to metabolic transformation by enzymes. nih.gov For Lornoxicam, the primary metabolite is 5-Hydroxy lornoxicam, indicating that the C5 position of the thiophene ring is a major soft spot. medchemexpress.com Another potential soft spot is the N-methyl group, which is susceptible to N-demethylation.
Computational programs like MetaSite or StarDrop are used to predict these liabilities. nih.gov These programs analyze the molecule's structure and electronic properties to identify atoms that are most likely to be oxidized by cytochrome P450 enzymes. Once these soft spots are identified, a rational drug design strategy is to replace the hydrogen atoms at or near these sites with deuterium. This strategy, known as "metabolic switching" or "deuterium-for-hydrogen substitution," utilizes the kinetic isotope effect to slow down metabolism at that position, thereby increasing the drug's half-life and bioavailability. juniperpublishers.com For Lornoxicam, the N-methyl group is a prime candidate for deuteration to produce this compound, aiming to block the N-demethylation pathway.
Table 2: Computationally Predicted Metabolic Soft Spots of Lornoxicam and Deuteration Strategy
| Predicted Soft Spot (Site of Metabolism) | Metabolic Reaction | Corresponding Metabolite | Proposed Deuteration Site for this compound | Rationale for Deuteration |
|---|---|---|---|---|
| C5 of Thiophene Ring | Aromatic Hydroxylation | 5-Hydroxy lornoxicam | C5-D | Introduce a primary KIE to slow hydroxylation. |
| N-Methyl Group | N-Demethylation | N-demethyl lornoxicam | N-CD3 | Introduce a primary KIE to slow demethylation. |
| Thiophene Sulfur | S-Oxidation | Lornoxicam sulfoxide (B87167) | N/A | Deuteration not applicable for blocking S-oxidation. |
Future Directions and Advanced Applications of Deuterated Lornoxicam Analogs
Potential for Novel Deuterated Analogs in Drug Design and Development
The primary rationale for developing deuterated drug analogs lies in the kinetic isotope effect. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. unam.mx This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes. scienceopen.combioscientia.de This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially reduced dosing frequency. nih.govresearchgate.net
The development of novel deuterated analogs of lornoxicam (B1675139) and other drugs is a promising area of research. By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, medicinal chemists can fine-tune a drug's properties. google.com This "metabolic shunting" can also reduce the formation of unwanted or toxic metabolites, thereby improving the safety profile of the drug. acs.orgassumption.edu For instance, the first FDA-approved deuterated drug, deutetrabenazine, demonstrated a significant improvement in its metabolic profile compared to its non-deuterated counterpart, tetrabenazine, leading to a reduction in adverse effects. unam.mxnih.govassumption.edu Similarly, donafenib, a deuterated version of sorafenib, has shown improved efficacy and safety in clinical trials for hepatocellular carcinoma. scienceopen.com
The potential benefits of deuteration in drug design are summarized in the table below, with comparative data for some approved deuterated drugs.
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Key Pharmacokinetic Improvement | Reference |
|---|---|---|---|
| Tetrabenazine | Deutetrabenazine | Half-life of active metabolites increased from ~4.5 hours to ~9.4 hours. | researchgate.net |
| Sorafenib | Donafenib | Showed better efficacy and fewer serious side effects in clinical trials. | scienceopen.com |
| Tivozanib | HC-1144 | Demonstrated increased metabolic stability in vitro. | assumption.edu |
| Pioglitazone | DRX-065 | Reduced activity of the S-enantiomer, which is associated with side effects. | assumption.edu |
Advancements in Deuterium Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds, especially complex molecules like lornoxicam, requires sophisticated labeling technologies. Historically, deuterium labeling was often a lengthy and non-selective process. However, recent advancements have led to more efficient and site-selective methods.
Catalytic hydrogen isotope exchange (HIE) has emerged as a powerful tool. x-chemrx.com Methods utilizing catalysts such as Raney nickel, palladium on carbon (Pd/C), and various iridium and ruthenium complexes allow for the direct replacement of hydrogen with deuterium in a variety of organic molecules, including N-heterocycles which are common in pharmaceuticals. chemrxiv.orgnih.govresearchgate.net Continuous flow chemistry is another significant advancement, offering precise control over reaction parameters, improved safety, and scalability for deuterium labeling processes. x-chemrx.comchemrxiv.org
Recent research has also focused on developing metal-free catalytic protocols for H/D exchange, which is advantageous for pharmaceutical applications as it avoids potential metal contamination of the final product. rsc.org Furthermore, innovative techniques like photochemical deuteration are being explored for the late-stage functionalization of complex molecules, providing a more direct route to deuterated analogs. chemrxiv.org
Table 2: Modern Deuterium Labeling Technologies
| Technology | Description | Key Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | Uses metal catalysts (e.g., Ni, Pd, Ru, Ir) to facilitate the exchange of H for D. | High efficiency, applicable to a wide range of substrates. | x-chemrx.comnih.gov |
| Continuous Flow Chemistry | Performs reactions in a continuously flowing stream rather than in a batch. | Precise control, enhanced safety, scalability. | x-chemrx.comchemrxiv.org |
| Metal-Free Catalysis | Employs non-metallic catalysts for H/D exchange. | Avoids metal contamination in the final product. | rsc.org |
Application of Lornoxicam-d3 in Mechanistic Pharmacological Research
Deuterated compounds like this compound are invaluable tools in mechanistic pharmacological research. One of their primary applications is in metabolic studies. Lornoxicam is primarily metabolized in the liver by the CYP2C9 enzyme to its main, inactive metabolite, 5'-hydroxylornoxicam. By using this compound, where the deuterium is placed at a site of metabolic attack, researchers can study the kinetic isotope effect on its metabolism. A slower rate of metabolism for this compound compared to lornoxicam would confirm the role of C-H bond cleavage as a rate-determining step in its biotransformation. nih.gov
Furthermore, this compound serves as an excellent internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). jocpr.comresearchgate.net Because it is chemically identical to lornoxicam but has a different mass, it can be added to biological samples to accurately quantify the concentration of the parent drug, correcting for any loss during sample preparation and analysis. acs.orgresearchgate.net This is crucial for pharmacokinetic studies that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The use of isotope-labeled NSAIDs, including deuterated analogs, also aids in understanding their mechanism of action at a molecular level. For example, photoaffinity labeling with NSAID derivatives can help identify direct binding sites on proteins other than their primary cyclooxygenase (COX) targets, potentially revealing novel mechanisms of action or off-target effects. nih.gov
Methodological Innovations in Deuterated Compound Analysis
The analysis of deuterated compounds requires specialized and highly sensitive analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods used for the characterization and quantification of these molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, is a cornerstone for the bioanalysis of deuterated drugs. lcms.czresearchgate.net Innovations in this field include the development of highly robust and sensitive methods for the determination of isotopologue impurities in deuterated drug substances. rsc.org The use of fully automated sample preparation systems coupled with LC-MS has significantly increased the throughput and reproducibility of these analyses. shimadzu.eu A key challenge in the bioanalysis of deuterated compounds is ensuring that the deuterated internal standard is of high isotopic purity to avoid interference with the analyte being measured. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of deuterated compounds. Deuterium NMR (²H NMR) can be used to confirm the position and extent of deuterium incorporation in a molecule. While proton NMR (¹H NMR) is the most common NMR technique, the use of deuterated solvents is standard practice to avoid interference from solvent protons. tutorchase.comstudymind.co.ukmerckmillipore.com Advanced NMR techniques can provide detailed structural information and help quantify the degree of deuteration at specific sites. rsc.org However, ²H NMR experiments can be less sensitive and more time-consuming compared to ¹H NMR.
Table 3: Analytical Techniques for Deuterated Compounds
| Technique | Application in Deuterated Compound Analysis | Key Innovations/Considerations | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification in biological matrices, pharmacokinetic studies, impurity profiling. | Use of deuterated internal standards, high-resolution MS for impurity analysis, automated sample preparation. | lcms.czresearchgate.netrsc.orgshimadzu.eu |
Q & A
Q. What analytical methods are recommended for quantifying Lornoxicam-d3 in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. Ensure calibration curves span the expected concentration range (e.g., 1–500 ng/mL) and validate precision (CV <15%) and accuracy (85–115%) per FDA guidelines . Isotopic purity of this compound must be verified via nuclear magnetic resonance (NMR) to avoid interference from non-deuterated analogs .
Q. How should stability studies for this compound be designed to ensure reliable results in long-term storage?
Conduct accelerated stability testing under varying pH, temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Use LC-MS to monitor degradation products, and apply Arrhenius kinetics to extrapolate shelf-life. Include control samples spiked with known degradants (e.g., hydroxylated metabolites) to validate assay specificity .
Q. What ethical considerations are critical when designing animal studies involving this compound?
Follow the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. For pain models, employ humane endpoints (e.g., predefined behavioral thresholds) and ensure blinding to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
Perform cross-species comparative metabolism assays using hepatic microsomes or hepatocytes. Integrate ultra-high-performance LC (UHPLC) with high-resolution MS to identify species-specific Phase I/II metabolites. Validate findings via knock-in rodent models expressing human CYP2C9 isoforms .
Q. What strategies mitigate isotopic interference when using this compound as an internal standard in multiplexed assays?
Optimize chromatographic separation to resolve isotopic peaks. Use dynamic multiple reaction monitoring (dMRM) to exclude cross-talk between transitions. Validate against matrices spiked with structurally similar deuterated compounds (e.g., Diclofenac-d4) .
Q. How can computational modeling improve dose-response predictions for this compound in heterogeneous patient populations?
Apply physiologically based pharmacokinetic (PBPK) models incorporating covariates like age, renal function, and CYP2C9 polymorphism data. Calibrate models using Bayesian inference with clinical trial data from diverse cohorts .
Q. What experimental designs address the limited bioavailability of this compound in oral formulations?
Use factorial designs to test nanoemulsion or solid lipid nanoparticle (SLN) carriers. Assess bioavailability via crossover studies in fasted/fed states and measure Cmax and AUC0–24h. Include in vitro dissolution-permeation systems (e.g., TIM-1) to simulate gastrointestinal absorption .
Data Analysis and Interpretation
Q. How should researchers handle outliers in pharmacokinetic datasets for this compound?
Predefine outlier criteria (e.g., >3 SD from mean). Use robust statistical methods like Tukey’s fences or non-linear mixed-effects modeling (NONMEM) to assess impact. Report outliers transparently and conduct sensitivity analyses .
Q. What meta-analysis frameworks are suitable for synthesizing conflicting efficacy data on this compound across trials?
Employ random-effects models to account for heterogeneity. Stratify by study design (e.g., RCT vs. observational) and adjust for publication bias via funnel plots. Use GRADE criteria to evaluate evidence quality .
Methodological Challenges
Q. How can cross-reactivity in immunoassays for this compound metabolites be minimized?
Develop monoclonal antibodies with epitope mapping against non-overlapping regions of the molecule. Validate via competitive ELISA with metabolite-spiked sera. Cross-check results with LC-MS/MS to confirm specificity .
Q. What techniques validate the isotopic integrity of this compound in long-term stability studies?
Use high-resolution MS (HRMS) to monitor deuterium loss over time. Compare isotopic patterns to freshly synthesized batches and calculate half-life of deuterium exchange under storage conditions .
Ethical and Reporting Standards
Q. How should researchers address potential conflicts of interest in industry-funded studies on this compound?
Disclose all funding sources and roles in the study design. Use independent third-party labs for blinded data analysis. Adhere to CONSORT or STROBE guidelines for transparent reporting .
Q. What protocols ensure reproducibility when sharing this compound research data?
Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata. Provide analytical scripts (e.g., R/Python) and SOPs for assay protocols. Use version-controlled electronic lab notebooks .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
